molecular formula C6H5F2NO B8059066 4-(Difluoromethyl)pyridin-3-ol

4-(Difluoromethyl)pyridin-3-ol

Cat. No.: B8059066
M. Wt: 145.11 g/mol
InChI Key: DXAPVRJHLUBRHU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)pyridin-3-ol is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a hydroxyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridin-3-ol derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or other difluorocarbene reagents. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-(Difluoromethyl)pyridin-3-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Difluoromethyl)pyridin-3-ol include other difluoromethylated pyridines and fluoropyridines. Examples include:

  • 2,3-Difluoropyridine
  • 3,4-Difluoropyridine
  • 2,5-Difluoropyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

4-(difluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-3-5(4)10/h1-3,6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAPVRJHLUBRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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